molecular formula C9H10ClNO4S B1369914 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride CAS No. 918933-10-5

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride

Cat. No.: B1369914
CAS No.: 918933-10-5
M. Wt: 263.7 g/mol
InChI Key: KHBDWOMPMQJUKQ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₀ClNO₄S encapsulates the compound’s elemental composition:

Property Value Source
Molecular weight 263.70 g/mol PubChem
Exact mass 263.0012 Da PubChem
Heavy atom count 16 PubChem

The molecular weight aligns with theoretical calculations based on isotopic abundances:
$$
\text{MW} = (12 \times 9) + (1 \times 10) + (35.45 \times 1) + (14 \times 1) + (16 \times 4) + (32.07 \times 1) = 263.70 \, \text{g/mol}
$$
This composition is consistent with analogs such as 3-[(ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride (C₁₀H₁₂ClNO₄S, MW 277.73 g/mol), differing by a single methylene group.

Functional Group Characterization: Sulfonyl Chloride, Methoxy, and Methylamino Carbonyl Moieties

Sulfonyl Chloride (-SO₂Cl)

The sulfonyl chloride group confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Its infrared (IR) signature includes strong absorptions at 1360–1380 cm⁻¹ (asymmetric S=O stretch) and 1150–1170 cm⁻¹ (symmetric S=O stretch), while nuclear magnetic resonance (NMR) spectra show a deshielded sulfur-bound chlorine atom.

Methoxy (-OCH₃)

The methoxy group acts as an electron-donating substituent via resonance, stabilizing the aromatic ring and directing electrophilic substitution to the ortho and para positions. Its presence increases solubility in polar solvents, with a logP reduction of ~0.7 compared to non-oxygenated analogs.

Methylamino Carbonyl (-CONHCH₃)

This moiety introduces hydrogen-bonding capacity through the amide N-H group (δ ~7.5 ppm in ¹H NMR) and a planar carbonyl (C=O stretch at 1680–1700 cm⁻¹ in IR). The methyl group adjacent to the amine (-NHCH₃) sterically hinders rotational freedom, as evidenced by split signals in high-resolution NMR spectra.

Comparative Reactivity of Functional Groups
Group Reactivity Priority Key Reactions
Sulfonyl chloride 1 Nucleophilic substitution
Methylamino carbonyl 2 Acylation, hydrolysis
Methoxy 3 Electrophilic substitution

Properties

IUPAC Name

4-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBDWOMPMQJUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonyl chloride and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or chloroform. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.

Scientific Research Applications

Overview

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a sulfonamide compound characterized by its methoxy group, methylamino carbonyl substituent, and sulfonyl chloride functional group. Its molecular formula is C₉H₁₀ClNO₄S, and it has a molecular weight of approximately 263.69 g/mol. The compound is notable for its reactivity, particularly due to the presence of the sulfonyl chloride group, making it useful in various fields such as organic synthesis, medicinal chemistry, and biochemical research.

Organic Synthesis

This compound serves as a key reagent in organic synthesis. It is utilized in the formation of sulfonamide compounds through nucleophilic substitution reactions. The sulfonyl chloride moiety reacts readily with amines to produce sulfonamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biochemical Studies

In biochemical research, this compound is employed to investigate enzyme inhibition and protein modification. The highly reactive sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, facilitating studies on protein function and interactions. This property has been exploited in the design of enzyme inhibitors and probes for studying biological pathways .

Medicinal Chemistry

The potential therapeutic applications of this compound are significant. Research indicates its utility in drug development, particularly in creating compounds that target specific receptors or pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, related compounds have shown promise as dual orexin receptor agonists, which may be beneficial in treating narcolepsy .

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and intermediates necessary for various manufacturing processes. Its role as a building block in chemical synthesis makes it valuable in the production of agrochemicals and pharmaceuticals.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of novel sulfonamide derivatives using this compound as a starting material. The derivatives were characterized using techniques such as FTIR and NMR spectroscopy, revealing their potential antimicrobial properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The study highlighted the compound's versatility in generating biologically active molecules .

Case Study 2: Enzyme Inhibition Studies

Research involving this compound focused on its ability to inhibit specific enzymes linked to metabolic pathways. By modifying the sulfonamide structure, researchers were able to enhance selectivity and potency against target enzymes, leading to promising candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for modifying biological molecules and studying their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of benzenesulfonyl chloride derivatives depend heavily on their substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula CAS Number Key Features
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride 4-OCH₃, 3-(CH₃NHCO) C₁₀H₁₁ClNO₄S Not explicitly provided Combines methoxy (electron-donating) and methylaminocarbonyl (polar, H-bonding) groups.
Benzenesulfonyl chloride Parent compound (no substituents) C₆H₅ClO₂S 98-09-9 Baseline reactivity for sulfonation; highly corrosive and toxic (H314, H318) .
4-Fluoro-3-methoxybenzenesulfonyl chloride 4-F, 3-OCH₃ C₇H₆ClFO₃S 887266-97-9 Fluorine enhances electrophilicity; methoxy directs regioselectivity in reactions.
4-Ethoxy-3-[[(4-pyridinylamino)carbonyl]amino]benzenesulfonyl chloride 4-OCH₂CH₃, 3-[(pyridin-4-ylcarbamoyl)amino] C₁₅H₁₅ClN₄O₄S 820245-44-1 Ethoxy group increases solubility; pyridinyl moiety enables coordination chemistry.
Tribenuron-methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]sulfamoyl]benzoic acid methyl ester C₁₅H₁₇N₅O₆S 101200-48-0 Agricultural herbicide; sulfonylurea structure inhibits acetolactate synthase.

Reactivity and Stability

  • Electrophilic Reactivity: The parent benzenesulfonyl chloride is highly reactive in nucleophilic substitutions (e.g., with amines or alcohols) but requires prolonged NaOH treatment for hydrolysis due to moderate reactivity . Derivatives like this compound likely exhibit reduced electrophilicity due to the electron-donating methoxy group, slowing hydrolysis compared to unsubstituted analogs.
  • In contrast, 4-Fluoro-3-methoxybenzenesulfonyl chloride () benefits from fluorine’s electronegativity, enhancing sulfonyl chloride reactivity .

Environmental and Industrial Considerations

  • Degradation : Benzenesulfonyl chlorides require NaOH hydrolysis (2.5 M, 3–24 hours), with less reactive derivatives (e.g., p-toluenesulfonyl chloride) needing extended treatment . The target compound’s stability under these conditions is unconfirmed but likely comparable.
  • Regulatory Status: The discontinuation of this compound () suggests challenges in synthesis, stability, or regulatory compliance compared to commercially available analogs like 4-fluoro-3-methoxy derivatives .

Biological Activity

4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, often referred to as a sulfonamide compound, has gained attention in biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological macromolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H12ClN2O3S
  • Molecular Weight : 262.73 g/mol

This structure features a sulfonyl chloride group, which is significant for its reactivity and interaction with various biological targets.

The mechanism of action for this compound primarily involves its ability to interact with specific proteins and enzymes. The sulfonamide moiety allows for the formation of hydrogen bonds with amino acid residues in target proteins, influencing their activity.

  • Binding Affinity : Studies have shown that compounds containing sulfonyl groups exhibit enhanced binding affinities to various receptors, including serotonin receptors .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to oxidative stress and inflammation .

Interaction with Biological Macromolecules

Research indicates that this compound can interact with nucleic acids and proteins, leading to significant biological effects:

  • Protein Binding : The compound demonstrates a strong affinity for certain proteins, potentially altering their conformation and function .
  • Nucleic Acid Interaction : Preliminary studies suggest that it may also bind to RNA or DNA, affecting gene expression and protein synthesis.

Study 1: Serotonin Receptor Binding

A study focused on the binding characteristics of sulfonamide compounds to serotonin receptors revealed that this compound exhibits significant receptor affinity. The binding was influenced by the presence of the sulfonyl group, which enhances the interaction with aromatic residues within the receptor's binding pocket .

CompoundKi (nM)Binding Mode
MS-2452.1Competitive
EMDT16Non-competitive
Target CompoundTBDTBD

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial for cellular defense against oxidative stress. The results indicated that modifications in the sulfonamide structure could enhance potency significantly .

Pharmacological Applications

Due to its biological activity, this compound is being explored for various therapeutic applications:

  • Antioxidant Therapy : Its role in modulating oxidative stress pathways suggests potential use in treating metabolic disorders.
  • Neurological Disorders : Given its interactions with serotonin receptors, it may offer therapeutic benefits in conditions like depression and anxiety.
  • Cancer Research : The ability to inhibit key enzymes involved in tumor progression positions this compound as a candidate for cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride, and how do reaction conditions influence yield?

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its sulfonyl chloride group, the compound is corrosive and toxic. Key precautions include:
  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved waste systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, sulfonyl chloride at δ 7.5–8.0 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic pathways explain its reactivity with amines in the Hinsberg test?

  • Methodological Answer : The sulfonyl chloride reacts with primary/secondary amines to form sulfonamides, while tertiary amines yield no reaction. Reaction kinetics depend on steric hindrance and amine basicity. For example:
  • Primary Amines : Rapid formation of water-soluble sulfonamides at 25°C .
  • Secondary Amines : Slower reaction requiring elevated temperatures (40°C) .

Q. How does moisture or temperature affect its stability during storage?

  • Methodological Answer : Hydrolysis of the sulfonyl chloride group occurs in humid conditions, generating benzenesulfonic acid and HCl. Stability studies show:
  • Dry Storage (0% humidity): No decomposition at 25°C for 6 months .
  • Humid Conditions (60% RH): 15% degradation within 1 week .
    Data Table :
Storage ConditionTemperature (°C)Degradation (%/week)
Dry (desiccator)250
60% RH2515

Q. What strategies optimize its use in synthesizing bioactive sulfonamide derivatives?

  • Methodological Answer :
  • Derivatization : React with heterocyclic amines (e.g., pyridines) to enhance pharmacological activity. For example, coupling with 3-chloro-5-(trifluoromethyl)pyridine yields agrochemical candidates .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -CF₃) improve antifungal activity by 40% compared to unsubstituted analogs .

Q. Which analytical techniques quantify trace amounts of this compound in environmental samples?

  • Methodological Answer :
  • Derivatization-GC/MS : React with dansyl chloride to form fluorescent adducts, enabling detection at sub-ppb levels in wastewater .
  • LC-TOF/MS : Accurately identifies decomposition products (e.g., sulfonic acids) with <5% margin of error .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
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4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride

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